molecular formula C16H16N4O2 B14631457 3,6-Bis(4-methoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine CAS No. 53876-72-5

3,6-Bis(4-methoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B14631457
CAS No.: 53876-72-5
M. Wt: 296.32 g/mol
InChI Key: IDULDEYLEMXZDS-UHFFFAOYSA-N
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Description

3,6-Bis(4-methoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine is an organic compound known for its unique structure and properties. This compound features a tetrazine ring substituted with two 4-methoxyphenyl groups at the 3 and 6 positions. The presence of the methoxy groups enhances its solubility and influences its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-methoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of hydrazine derivatives with aromatic aldehydes or ketones. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate under acidic conditions, followed by cyclization to form the tetrazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-methoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.

    Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazine derivatives.

Scientific Research Applications

3,6-Bis(4-methoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Bis(4-methoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets through its tetrazine ring and methoxyphenyl groups. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(4-methoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to its specific combination of a tetrazine ring with methoxyphenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

53876-72-5

Molecular Formula

C16H16N4O2

Molecular Weight

296.32 g/mol

IUPAC Name

3,6-bis(4-methoxyphenyl)-1,4-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C16H16N4O2/c1-21-13-7-3-11(4-8-13)15-17-19-16(20-18-15)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,17,18)(H,19,20)

InChI Key

IDULDEYLEMXZDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=NN2)C3=CC=C(C=C3)OC

Origin of Product

United States

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